1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a bromobenzoyl group attached to an azetidine ring, which is further linked to a triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the bromobenzoyl group, and finally the formation of the triazole ring. One common method involves the reaction of 3-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium azide to form the triazole ring under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3-chlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
- 1-{[1-(3-fluorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
- 1-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Uniqueness
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZGJNMMJNGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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